Z-L-Thr-cyclohexanonoximester
Description
Z-L-Thr-cyclohexanonoximester is a synthetic compound featuring a carboxybenzyl (Z)-protected L-threonine residue conjugated via an ester bond to a cyclohexanonoxime moiety. The Z-group protects the amino functionality during synthesis, while the oxime ester linkage contributes to its stability and reactivity. This compound is hypothesized to serve as an intermediate in peptide or prodrug synthesis, leveraging the oxime group's versatility in bioconjugation or controlled release applications.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(cyclohexylideneamino) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H24N2O5/c1-13(21)16(17(22)25-20-15-10-6-3-7-11-15)19-18(23)24-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16,21H,3,6-7,10-12H2,1H3,(H,19,23)/t13-,16+/m1/s1 |
InChI Key |
DRSQCFNOVPVSIT-CJNGLKHVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON=C1CCCCC1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)ON=C1CCCCC1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(Carboxymethyl)cycloheximide
- Structure : Cyclohexane core with a carboxamide-linked carboxymethyl group.
- Synthesis : Utilizes PyBOP (coupling agent) and N-ethyl diisopropylamine in DMF, achieving yields of 45.5–76.7% after preparative HPLC purification.
- Key Insight : Coupling reactions with bulky amines (e.g., 3-ethyl-1-adamantylamine) result in lower yields (41.4–50.8%) compared to simpler amines (76.7%), highlighting steric effects.
(1R,6S)-6-[(4S)-4-Isopropyl-1,3-thiazolidine-2-thione-3-yl]carbonylcyclohex-3-enecarboxylate (Compound 3)
- Structure : Cyclohexene ring with a thiazolidine-thione carbamate ester.
- Synthesis : NaH/DMSO-mediated coupling at -50°C yields 80% product after column chromatography.
- Key Insight : Low-temperature reactions minimize side products, ensuring stereochemical integrity.
Z-L-Thr-cyclohexanonoximester (Hypothetical)
- Inferred Synthesis: Likely involves coupling Z-protected L-threonine with cyclohexanonoxime using agents like PyBOP or EDCI. Purification via preparative HPLC (similar to ) would be critical due to polar functional groups.
- Expected Yield : ~50–70%, based on analogous esterification reactions in .
Functional Group and Stability Analysis
Physicochemical and Analytical Data
Stereochemical and Purity Considerations
- : Compound 4’s cis-configuration was confirmed via $^1$H NMR coupling constants, achieving >95% stereochemical purity .
- Implication for this compound: Stereoselective synthesis (e.g., using chiral catalysts like CBS-oxazaborolidine in ) would be essential to control oxime geometry and avoid racemization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
